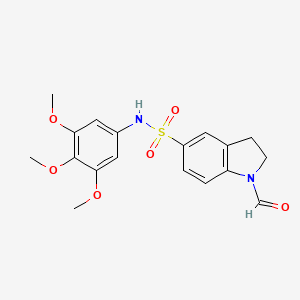
1-formyl-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-indole-5-sulfonamide
Cat. No. B8518948
M. Wt: 392.4 g/mol
InChI Key: JETCWVMTMDKTOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06710185B2
Procedure details


A room temperature mixture of Example 1 (153.5 g, 0.625 mol), 3,4,5-trimethoxyaniline (109 g, 0.595 mmol), and sodium bicarbonate (75 g, 0.895 mol) in ethyl acetate (1.1 L) and water (1.05 L) was stirred for 20 hours, treated with methyl tert-butyl ether (1 L), stirred for 1 hour, filtered, washed with water (2×500 mL) and methyl tert-butyl ether (2×300 mL), and dried under vacuum at 50° C. for 20 hours to provide 223.4 g of the desired product (95.7%) as a mixture of rotamers.






Name
Yield
95.7%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]([N:3]1[C:11]2[C:6](=[CH:7][C:8]([S:12](Cl)(=[O:14])=[O:13])=[CH:9][CH:10]=2)[CH2:5][CH2:4]1)=[O:2].[CH3:16][O:17][C:18]1[CH:19]=[C:20]([CH:22]=[C:23]([O:27][CH3:28])[C:24]=1[O:25][CH3:26])[NH2:21].C(=O)(O)[O-].[Na+].C(OC)(C)(C)C>C(OCC)(=O)C.O>[CH:1]([N:3]1[C:11]2[C:6](=[CH:7][C:8]([S:12]([NH:21][C:20]3[CH:22]=[C:23]([O:27][CH3:28])[C:24]([O:25][CH3:26])=[C:18]([O:17][CH3:16])[CH:19]=3)(=[O:14])=[O:13])=[CH:9][CH:10]=2)[CH2:5][CH2:4]1)=[O:2] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
153.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)N1CCC2=CC(=CC=C12)S(=O)(=O)Cl
|
|
Name
|
|
|
Quantity
|
109 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(N)C=C(C1OC)OC
|
|
Name
|
|
|
Quantity
|
75 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
1.1 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
1.05 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (2×500 mL) and methyl tert-butyl ether (2×300 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum at 50° C. for 20 hours
|
|
Duration
|
20 h
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)N1CCC2=CC(=CC=C12)S(=O)(=O)NC1=CC(=C(C(=C1)OC)OC)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 223.4 g | |
| YIELD: PERCENTYIELD | 95.7% | |
| YIELD: CALCULATEDPERCENTYIELD | 95677.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
